![molecular formula C20H45NO7Si2 B14472329 3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane CAS No. 67599-38-6](/img/structure/B14472329.png)
3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is a versatile organosilane compound. It is commonly used as a coupling agent to enhance the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the field of materials science for its ability to modify surfaces and improve the dispersion of nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane typically involves the reaction of 3,4-epoxycyclohexylmethyltrimethoxysilane with various reagents under controlled conditions. One common method includes the use of chloroplatinic acid as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs sol-gel processes to form SiCOH films. This method is advantageous due to its scalability and efficiency in producing high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Substitution: The methoxy groups can be substituted with other functional groups to tailor the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include modified silanes and siloxanes, which are used in various applications such as coatings, adhesives, and sealants .
Scientific Research Applications
3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the formation of strong covalent bonds with both organic and inorganic substrates. This enhances the adhesion and compatibility between different materials. The epoxide ring in the compound is particularly reactive, allowing it to undergo ring-opening reactions that facilitate the formation of these bonds .
Comparison with Similar Compounds
Similar Compounds
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- β-(3,4 Epoxycyclohexyl)ethyltrimethoxysilane
- Silane A 186
Uniqueness
Compared to similar compounds, 3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane offers enhanced reactivity due to its unique epoxide ring structure. This makes it more effective as a coupling agent and adhesion promoter .
Properties
CAS No. |
67599-38-6 |
|---|---|
Molecular Formula |
C20H45NO7Si2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
3-triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H22O4Si.C9H23NO3Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10;1-4-11-14(12-5-2,13-6-3)9-7-8-10/h9-11H,4-8H2,1-3H3;4-10H2,1-3H3 |
InChI Key |
XJLQPHKKIKVLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)(OCC)OCC.CO[Si](CCC1CCC2C(C1)O2)(OC)OC |
Related CAS |
67599-38-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


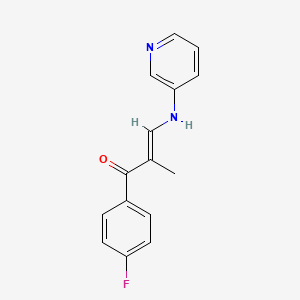

![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)

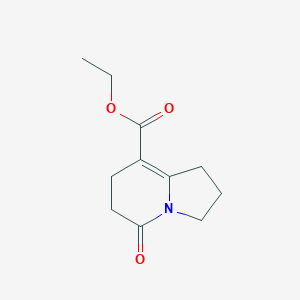
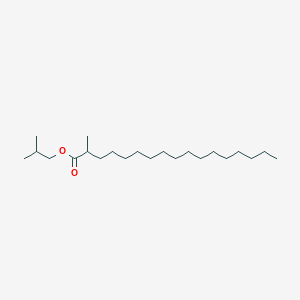
stannane](/img/structure/B14472292.png)
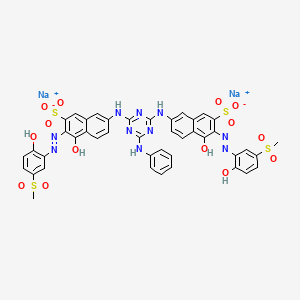

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
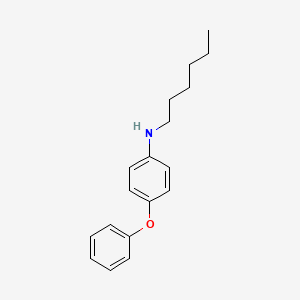
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
